molecular formula C8H7NO B078290 1-Isocyano-4-methoxybenzene CAS No. 10349-38-9

1-Isocyano-4-methoxybenzene

Cat. No.: B078290
CAS No.: 10349-38-9
M. Wt: 133.15 g/mol
InChI Key: MIEQKTRWKZYUPY-UHFFFAOYSA-N
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Description

It is a colorless liquid that is soluble in many organic solvents such as diethyl ether, dichloromethane, and chloroform . This compound is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

1-Isocyano-4-methoxybenzene can be synthesized through several methods. One common method involves the reaction of 4-methoxyaniline with chloroform and sodium hydroxide in the presence of a phase transfer catalyst . The reaction proceeds as follows:

  • Dissolve 4-methoxyaniline in chloroform.
  • Add sodium hydroxide and a phase transfer catalyst.
  • Stir the mixture at room temperature for several hours.
  • Extract the product with an organic solvent and purify it by distillation or recrystallization.

Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

1-Isocyano-4-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can react with electrophiles to form substituted products.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.

Common reagents and conditions used in these reactions include silver trifluoromethanesulfonate, bismuth triflate, and various solvents such as dichloromethane.

Mechanism of Action

The mechanism of action of 1-isocyano-4-methoxybenzene involves its ability to act as a nucleophile in various chemical reactions. The isocyano group (-NC) can react with electrophiles to form new bonds, leading to the formation of various products. The methoxy group (-OCH3) can also participate in reactions, influencing the reactivity and selectivity of the compound .

Comparison with Similar Compounds

1-Isocyano-4-methoxybenzene can be compared with other similar compounds such as:

    1-Isocyano-4-chlorobenzene: This compound has a chlorine atom instead of a methoxy group, which makes it more reactive towards nucleophiles.

    1-Isocyano-4-nitrobenzene: This compound has a nitro group, which makes it more electron-deficient and reactive towards nucleophiles.

    1-Isocyano-4-methylbenzene: This compound has a methyl group, which makes it less reactive compared to this compound.

The presence of the methoxy group in this compound makes it unique in terms of its reactivity and selectivity in various chemical reactions .

Properties

IUPAC Name

1-isocyano-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEQKTRWKZYUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332309
Record name 1-isocyano-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10349-38-9
Record name 1-isocyano-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isocyano-4-methoxybenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-isocyano-4-methoxybenzene in the fabrication of molecular electronic devices?

A1: this compound acts as a ligand in a gold(I) complex, forming [this compound]-[4-amino-phenylethynyl]-gold. This complex is a key component in a novel fabrication method for the top contact electrode in molecular electronic devices called the TIDOC (Thermally Induced Decomposition of an Organometallic Compound) method [].

Q2: How does the thermal decomposition of [this compound]-[4-amino-phenylethynyl]-gold contribute to the device fabrication?

A2: Upon annealing at 100 °C for 2 hours, the gold-carbon bond in the complex cleaves. This leads to the reduction of Au(I) to Au(0), forming metallic gold nanoparticles (GNPs) dispersed on the surface []. This process effectively creates a metal/molecule/GNP sandwich structure, crucial for the functionality of the molecular electronic device.

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